molecular formula C15H19FN2O B7589233 5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile

5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile

Cat. No. B7589233
M. Wt: 262.32 g/mol
InChI Key: DSXTZURLXYJODA-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile, commonly known as FHMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a synthetic compound that belongs to the class of benzonitrile derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of FHMA is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways. FHMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling. Moreover, FHMA has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
FHMA has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. FHMA has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Moreover, FHMA has been found to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. FHMA has also been shown to reduce the production of nitric oxide, a signaling molecule that is involved in inflammation and immunity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FHMA in lab experiments is its diverse biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. Moreover, FHMA has been found to have low toxicity, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of using FHMA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on FHMA. One potential direction is the development of FHMA-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of the mechanism of action of FHMA, which can provide insights into its biological activities. Moreover, the synthesis of FHMA analogs with improved solubility and potency can lead to the development of more effective drugs. Finally, the investigation of the pharmacokinetics and pharmacodynamics of FHMA can provide valuable information for the development of a potential drug candidate.
Conclusion:
In conclusion, FHMA is a synthetic compound with diverse biological activities that has gained significant attention in the scientific community. Its potential applications in medical research, including anticancer, anti-inflammatory, and antiviral activities, make it a promising candidate for drug development. The synthesis of FHMA, its mechanism of action, and its biochemical and physiological effects have been studied extensively. Future research on FHMA can lead to the development of more effective drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of FHMA involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-chloro-2-fluoroaniline with cycloheptanone to form 4-chloro-2-fluoro-N-(cycloheptyl)aniline. This intermediate is then reacted with sodium cyanoborohydride and formaldehyde to yield FHMA. The overall yield of the synthesis is around 25%.

Scientific Research Applications

FHMA has been extensively studied for its potential applications in medical research. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. FHMA has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, FHMA has been found to exhibit antiviral activity against influenza A virus and herpes simplex virus type 1.

properties

IUPAC Name

5-fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c16-13-5-6-14(12(9-13)10-17)18-11-15(19)7-3-1-2-4-8-15/h5-6,9,18-19H,1-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXTZURLXYJODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC2=C(C=C(C=C2)F)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile

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